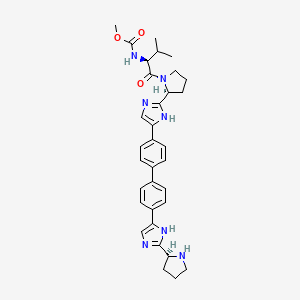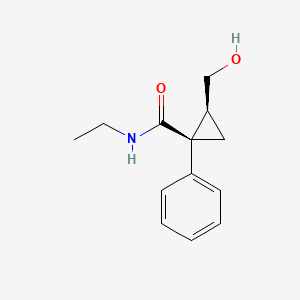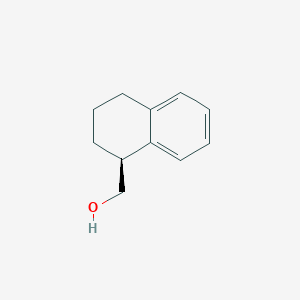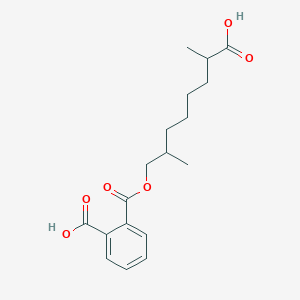
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a macrocyclic ligand known for its ability to form stable complexes with various metal ions. Its structural features allow for selective coordination, impacting its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis involves selective protection of the cyclam core followed by reactions to introduce pendant arms. Vitha et al. (2006) detailed the selective protection of 1,4,8,11-tetraazacyclotetradecane (cyclam) in position 1,4 with phosphonothioyl groups and subsequent synthesis of a cyclam derivative. The process involves moderate yield reactions and crystal structure determination of intermediates and final products (Vitha, Kotek, Rudovský, Kubíček, Císařová, Hermann, & Lukeš, 2006).
Molecular Structure Analysis
X-ray structure determinations have shown that cyclam derivatives can form both cis- and trans-isomeric complexes with metals such as Co(III), indicating the flexibility and complex behavior of these ligands in different chemical environments. This isomerism is crucial for understanding the ligand's coordination chemistry (Kotek, Hermann, Císařová, Rohovec, & Lukeš, 2001).
Chemical Reactions and Properties
The chemical reactivity of this compound is highlighted by its ability to undergo isomerization and form stable complexes with metals, which is influenced by the presence of phosphonic acid groups and the macrocyclic framework. The formation of cis and trans complexes with Co(III) and the synthesis under phase transfer catalysis conditions without the need for protection/deprotection steps are notable examples of its chemical versatility (Narayana, Seelam, & Prasanna, 2018).
Physical Properties Analysis
The cyclam-based macrocycles show significant stability and kinetic inertness, especially when coordinated with copper(II) ions. This stability, coupled with the macrocyclic effect, contributes to the unique physical properties of the ligand-metal complexes, including high thermodynamic stability and extraordinary kinetic inertness, as demonstrated by Kotek et al. (2003) (Kotek, Lubal, Hermann, Císařová, Lukeš, Godula, Svobodová, Táborský, & Havel, 2003).
Applications De Recherche Scientifique
Complexation with Metal Ions
A key feature of this compound is its ability to complex with transition metals, lanthanides, actinides, and other heavy metals. The affinity and selectivity towards these metal ions can be adjusted by altering the macrocyclic core size, as well as the nature and number of pendant coordinating arms on the nitrogen atoms. This adaptability makes it a valuable agent for metal ion extraction and stabilization processes (Narayana, Seelam, & Prasanna, 2018).
Structural Versatility and Reactivity
The structural versatility of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is evident in its synthesis and reactivity. It serves as a precursor for generating various derivatives through selective protection and functionalization processes. Such capabilities underscore its potential in creating tailored compounds for specific applications, ranging from catalysis to material science (Vitha et al., 2006).
Catalytic and Antimicrobial Activities
Further, the compound and its derivatives exhibit catalytic activities and have been studied for their antimicrobial properties. This includes its involvement in oxidation reactions and potential use in antimicrobial applications, highlighting its functional diversity beyond complexation capabilities (Nirmala et al., 2011).
Structural Analysis and Coordination Chemistry
The exploration of cis/trans-isomerism in cobalt(III) complexes with this compound offers insights into the subtleties of coordination chemistry, affecting the stability and reactivity of these complexes. The detailed structural analysis helps in understanding the complex's binding modes and its interaction with metal ions, which is crucial for designing metal-based drugs and catalysts (Kotek et al., 2001).
Mécanisme D'action
Orientations Futures
The future directions for the study and application of this compound could involve further exploration of its unique properties for selective binding of metal ions . This could lead to the development of more efficient sequestrating agents, sensors, and catalysts . Additionally, the synthesis process could be optimized to increase yield and efficiency .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves the reaction of two molecules of 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine with one molecule of 1,4,8,11-tetraazacyclotetradecane. This reaction is carried out in the presence of a suitable coupling agent and a base to form the desired compound.", "Starting Materials": [ "4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine", "1,4,8,11-tetraazacyclotetradecane", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine and 1,4,8,11-tetraazacyclotetradecane in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] } | |
Numéro CAS |
414858-02-9 |
Nom du produit |
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane |
Formule moléculaire |
C₄₆H₈₄N₁₂ |
Poids moléculaire |
805.24 |
Synonymes |
Plexifor Impurity II; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)